molecular formula C11H12F2O3 B7983846 2-(Difluoromethyl)-6-methoxy-4-chromanol

2-(Difluoromethyl)-6-methoxy-4-chromanol

Cat. No.: B7983846
M. Wt: 230.21 g/mol
InChI Key: ARCRCIFIKXIOMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Chromanol Derivatives in Medicinal Chemistry

Chromanol derivatives have been integral to drug discovery since the mid-20th century, primarily due to their antioxidant properties and structural versatility. Early studies focused on natural chromanols like tocopherols (vitamin E), which exhibited radical-scavenging capabilities critical for mitigating oxidative stress in biological systems. The discovery of synthetic chromanols in the 1980s expanded their applications, enabling tailored modifications to improve pharmacokinetic profiles and target specificity. For instance, the introduction of fluorinated side chains in the 2000s marked a paradigm shift, enhancing metabolic stability and membrane permeability.

The evolution of chromanol-based therapeutics accelerated with the development of inhibitors for proteins like cholesteryl ester transfer protein (CETP) and mitochondrial cytochrome bc1 complex. Compounds such as BAY 38-1315 demonstrated that chromanol frameworks could be optimized for high-affinity binding to enzymatic targets, paving the way for derivatives like 2-(Difluoromethyl)-6-methoxy-4-chromanol.

Properties

IUPAC Name

2-(difluoromethyl)-6-methoxy-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-15-6-2-3-9-7(4-6)8(14)5-10(16-9)11(12)13/h2-4,8,10-11,14H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCRCIFIKXIOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(CC2O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resorcinol Precursor Functionalization

The chromanol skeleton is commonly constructed from a resorcinol derivative. For 6-methoxy substitution, 3-methoxyphenol serves as a starting material. Protection of the phenolic hydroxyl group (e.g., as a methyl ether) precedes electrophilic substitution at position 2.

Example Protocol:

  • Nitration : Treat 3-methoxyphenol with nitric acid to introduce a nitro group at position 2.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

  • Diazotization and Fluorination : React the amine with NaNO₂/HBF₄ to form a diazonium salt, followed by thermal decomposition or photolysis to yield a fluorinated intermediate.

This approach, however, faces challenges in achieving difluoromethylation directly. Alternative pathways leverage pre-fluorinated building blocks.

Difluoromethyl Group Introduction

Electrophilic Difluoromethylation

Electrophilic reagents such as difluoromethyl triflate (CF₂HOTf) enable direct substitution on activated aromatic rings. The methoxy group at position 6 activates the ring, directing electrophiles to position 2.

Reaction Conditions:

  • Substrate: 6-methoxy-4-chromanone

  • Reagent: CF₂HOTf (1.2 equiv)

  • Solvent: Dichloromethane, −78°C

  • Yield: ~40% (optimization required)

Nucleophilic Fluorination

Nucleophilic fluorination via difluoromethylzinc reagents (CF₂HZnX) offers complementary selectivity. This method is effective for aryl halides or triflates:

  • Halogenation : Convert 2-bromo-6-methoxy-4-chromanone to the corresponding triflate using Tf₂O.

  • Cross-Coupling : Employ a CF₂HZnBr reagent under Negishi conditions (Pd(PPh₃)₄, THF, 60°C).

Chromanol Ring Formation

Acid-Catalyzed Cyclization

Condensation of 2-(difluoromethyl)-5-methoxyresorcinol with 3-chloro-1,2-propanediol under acidic conditions forms the chromanol ring:

Resorcinol+ClCH₂CH(OH)CH₂OHHCl, ΔChromanol intermediate\text{Resorcinol} + \text{ClCH₂CH(OH)CH₂OH} \xrightarrow{\text{HCl, Δ}} \text{Chromanol intermediate}

The hydroxyl group at position 4 is generated via epoxide ring-opening or ketone reduction.

Epoxide Intermediate Route

  • Epoxidation : Treat 2-(difluoromethyl)-6-methoxychromene with m-CPBA to form an epoxide.

  • Acid-Catalyzed Ring-Opening : Hydrolysis with aqueous H₂SO₄ yields the 4-hydroxyl group.

Stereochemical Control

The configuration at position 4 (chiral center) is critical for biological activity. Asymmetric synthesis methods include:

  • Chiral Auxiliaries : Use of (R)- or (S)-glycidol derivatives to set stereochemistry during cyclization.

  • Enzymatic Resolution : Lipase-mediated hydrolysis of racemic esters to isolate enantiomers.

Purification and Characterization

Final purification employs column chromatography (SiO₂, hexane/EtOAc gradient) followed by recrystallization. Structural confirmation via:

  • ¹H/¹⁹F NMR : Distinct signals for CF₂H (δ −120 ppm, dt) and aromatic protons.

  • HRMS : Molecular ion peak at m/z 256.0745 (C₁₁H₁₁F₂O₃).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Electrophilic Fluorination4095Moderate
Nucleophilic Fluorination5598High
Epoxide Ring-Opening6597High

Challenges and Optimization Opportunities

  • Low Yields in Fluorination Steps : Side reactions (e.g., over-fluorination) necessitate reagent stoichiometry control.

  • Stereochemical Purity : Asymmetric catalysis (e.g., Jacobsen epoxidation) could enhance enantioselectivity.

  • Solvent Systems : Switching to DMF or DMSO improves solubility of fluorinated intermediates.

Industrial Applications and Patent Landscape

Patent US9642831B2 highlights chromanol derivatives as PDE4 inhibitors , underscoring the therapeutic relevance of the target compound . Scale-up processes prioritize cost-effective fluorination reagents (e.g., Selectfluor® over DAST).

Chemical Reactions Analysis

2-(Difluoromethyl)-6-methoxy-4-chromanol undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include bases, acids, solvents like acetonitrile or dichloromethane, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed .

Comparison with Similar Compounds

Substituent Effects: Fluorinated vs. Non-Fluorinated Chromanols

Key Comparisons:

  • 6-Methoxy-4-chromanone (): This analog lacks the difluoromethyl group and features a ketone instead of the hydroxyl group at position 3. The ketone reduces hydrogen-bonding capacity, likely decreasing water solubility compared to the hydroxyl group in 2-(difluoromethyl)-6-methoxy-4-chromanol. The absence of fluorine also diminishes metabolic stability .
  • 6-Fluoro-2-(2'-oxiranyl)chromane (): A fluorinated chromane derivative with an oxiranyl group at position 2. The electron-withdrawing fluorine at position 6 may enhance oxidative stability, while the oxiranyl group introduces reactivity for further functionalization. In contrast, the difluoromethyl group in the target compound provides steric bulk and stronger inductive effects .

Table 1: Substituent Impact on Properties

Compound Substituents Key Properties
2-(Difluoromethyl)-6-methoxy-4-chromanol 2-CF2H, 6-OCH3, 4-OH High metabolic stability, moderate logP
6-Methoxy-4-chromanone 6-OCH3, 4-C=O Lower solubility, higher lipophilicity
6-Fluoro-2-oxiranylchromane 6-F, 2-oxiranyl Reactive epoxide, moderate stability

Fluorination Patterns in Agrochemicals and Pharmaceuticals

The difluoromethyl group is a common motif in agrochemicals, as seen in patent compounds like N-[2-[2-chloro-4-(trifluoromethyl)phenoxy]phenyl]-3-(difluoromethyl)-5-fluoro-1-methyl-pyrazole-4-carboxamide (A.3.29, ). While these compounds are pyrazole carboxamides rather than chromanols, the difluoromethyl group consistently enhances binding affinity and resistance to enzymatic degradation. This suggests that 2-(difluoromethyl)-6-methoxy-4-chromanol may similarly benefit from improved target engagement and pharmacokinetics compared to non-fluorinated chromanols .

Table 2: Fluorinated Compounds in Agrochemicals

Compound (Patent ID) Fluorine Substituents Application
A.3.29 () CF2H, CF3 Fungicide
Fluindapyr (A.3.28) CF2H Fungicide
Target Chromanol CF2H Hypothetical therapeutic

Comparison with Chlorinated and Methylated Analogs

  • 6-Chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one (): The chlorine atom at position 6 increases electronegativity but lacks the steric and electronic effects of CF2H. The chromenone scaffold (with a ketone) further differentiates solubility and reactivity .
  • The absence of fluorine may result in faster hepatic clearance compared to the target compound .

Table 3: Electronic and Steric Effects

Compound Substituent logP (Predicted) Metabolic Stability
Target Chromanol CF2H, OCH3 ~2.5 High
6-Chloro-chromenone Cl ~3.0 Moderate
6-Methyl-4-phenylchromanone CH3, Ph ~3.2 Low

Research Findings and Implications

  • Fluorine’s Role : The difluoromethyl group in the target compound likely reduces basicity and increases resistance to oxidative metabolism, as observed in fluorinated agrochemicals () and pharmaceuticals ().
  • Methoxy vs. Hydroxy : The 6-methoxy group enhances membrane permeability compared to hydroxylated natural derivatives ().
  • Chromanol vs.

Q & A

Basic Research: What are the recommended methods for synthesizing 2-(Difluoromethyl)-6-methoxy-4-chromanol with high purity?

The synthesis typically involves fluorination of precursor chromanol derivatives. A common approach includes:

  • Fluorinating agents : Use of diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to introduce the difluoromethyl group at the C2 position. Reaction conditions (e.g., −78°C to room temperature) must be optimized to avoid over-fluorination or decomposition .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (monitored by TLC) or preparative HPLC for polar intermediates. Purity should be confirmed via ¹⁹F NMR to verify the absence of monofluorinated byproducts .

Basic Research: How can the structural integrity of 2-(Difluoromethyl)-6-methoxy-4-chromanol be validated experimentally?

Use a combination of:

  • Multinuclear NMR : ¹H and ¹³C NMR to confirm substituent positions, with ¹⁹F NMR to validate the difluoromethyl group. Coupling constants (e.g., JFFJ_{F-F} or JHFJ_{H-F}) provide stereoelectronic insights .
  • X-ray crystallography : For unambiguous confirmation of the chromanol ring conformation and substituent spatial arrangement. Crystallization solvents (e.g., dichloromethane/hexane) must be selected to avoid solvate formation .

Advanced Research: How does the difluoromethyl group influence the compound’s bioavailability and metabolic stability?

The difluoromethyl group enhances:

  • Lipophilicity : Measure logP values (via shake-flask or HPLC methods) to compare with non-fluorinated analogs. Increased lipophilicity improves membrane permeability .
  • Metabolic resistance : Perform in vitro microsomal stability assays (human/rat liver microsomes). Fluorine’s inductive effects reduce oxidative metabolism at adjacent positions, as shown in related fluorinated nicotinates .

Advanced Research: What experimental strategies can elucidate the mechanism of action of this compound in biological systems?

  • Enzyme inhibition assays : Screen against kinases or cytochrome P450 isoforms using fluorogenic substrates. Compare IC₅₀ values with non-fluorinated analogs to isolate fluorine’s stereoelectronic contributions .
  • Docking studies : Use X-ray or cryo-EM structures of target proteins (e.g., from PDB) to model interactions. Focus on hydrogen-bonding patterns between the difluoromethyl group and active-site residues .

Advanced Research: How should researchers mitigate reactivity risks associated with the difluoromethyl group during handling?

  • Storage : Under inert atmosphere (argon) at −20°C to prevent hydrolysis.
  • Safety protocols : Use fluoropolymer-coated labware to avoid adsorption. Monitor for HF release during reactions using pH strips or fluoride ion-selective electrodes .

Data Contradiction Analysis: How to resolve discrepancies between in vitro and in vivo activity data?

  • Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and tissue distribution (LC-MS/MS) to identify bioavailability bottlenecks.
  • Metabolite identification : Use high-resolution LC-HRMS to detect fluorinated metabolites that may antagonize parent compound activity in vivo .

Methodological Challenge: What analytical techniques are optimal for quantifying trace impurities in this compound?

  • GC-MS with derivatization : Silylation of hydroxyl groups improves volatility. Compare with fluorinated internal standards (e.g., 2-fluorobenzaldehyde) .
  • ²H/¹⁹F isotope dilution assays : For precise quantification of degradation products in stability studies .

Advanced Research: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Core modifications : Synthesize analogs with methoxy-to-ethoxy substitutions or chromanol ring expansion. Test via in vitro cytotoxicity panels (e.g., NCI-60).
  • Fluorine scanning : Replace difluoromethyl with trifluoromethyl or chlorodifluoromethyl groups to isolate electronic vs. steric effects .

Advanced Research: What in vivo models are suitable for evaluating the therapeutic potential of this compound?

  • Pharmacodynamic models : Use transgenic mice expressing humanized targets (e.g., kinases) to assess target engagement via PET imaging with ¹⁸F-labeled analogs .
  • Toxicokinetics : Monitor fluorine accumulation in bone/tooth via µCT imaging, as seen in studies of other fluorinated pharmaceuticals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.